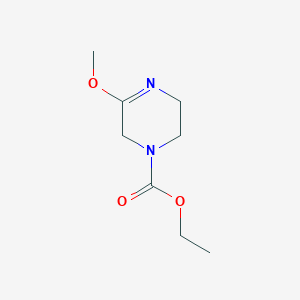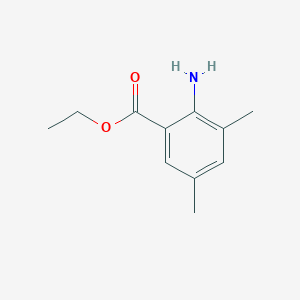
Ethyl 2-amino-3,5-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3,5-dimethylbenzoate, also known as lidocaine, is a local anesthetic and antiarrhythmic drug that is widely used in medical practice. Lidocaine is a member of the amide class of local anesthetics and is used for pain relief in various medical procedures, including dental work, minor surgeries, and childbirth. In addition to its anesthetic properties, lidocaine has been shown to have anti-inflammatory and anti-tumor effects, making it an interesting target for further research.
作用機序
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the transmission of pain signals. By blocking these channels, Ethyl 2-amino-3,5-dimethylbenzoate can effectively numb the area where it is applied, providing pain relief. Lidocaine also has antiarrhythmic properties, which are thought to be due to its ability to block sodium channels in cardiac cells.
生化学的および生理学的効果
Lidocaine has been shown to have a variety of biochemical and physiological effects. In addition to its anesthetic and antiarrhythmic properties, Ethyl 2-amino-3,5-dimethylbenzoate has been shown to have anti-inflammatory and anti-tumor effects. Lidocaine has also been shown to modulate the immune response, which may be beneficial in certain disease states.
実験室実験の利点と制限
Lidocaine has several advantages as a laboratory reagent. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, Ethyl 2-amino-3,5-dimethylbenzoate has some limitations as a laboratory reagent. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several areas of future research that could be pursued with Ethyl 2-amino-3,5-dimethylbenzoate. One area of interest is the development of new formulations of Ethyl 2-amino-3,5-dimethylbenzoate that are more soluble in water, which would make it easier to work with in aqueous solutions. Another area of interest is the development of new applications for Ethyl 2-amino-3,5-dimethylbenzoate, such as its use in the treatment of inflammatory diseases or cancer. Finally, further research is needed to better understand the long-term effects of Ethyl 2-amino-3,5-dimethylbenzoate and its potential for toxicity.
合成法
Lidocaine can be synthesized by reacting 2,6-dimethylaniline with ethyl chloroformate to produce ethyl 2,6-dimethylphenylcarbamate. This intermediate is then reacted with methylamine to produce the final product, ethyl 2-amino-3,5-dimethylbenzoate. The synthesis of Ethyl 2-amino-3,5-dimethylbenzoate is a well-established process that has been used for many years.
科学的研究の応用
Lidocaine has been extensively studied for its pharmacological properties and has been shown to have a variety of medical applications. It is commonly used as a local anesthetic for dental work, minor surgeries, and childbirth. Lidocaine has also been used as an antiarrhythmic agent for the treatment of cardiac arrhythmias. In addition to its anesthetic and antiarrhythmic properties, Ethyl 2-amino-3,5-dimethylbenzoate has been shown to have anti-inflammatory and anti-tumor effects.
特性
CAS番号 |
179115-20-9 |
|---|---|
製品名 |
Ethyl 2-amino-3,5-dimethylbenzoate |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 2-amino-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-7(2)5-8(3)10(9)12/h5-6H,4,12H2,1-3H3 |
InChIキー |
DCXHYRRHPROPCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC(=C1N)C)C |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1N)C)C |
同義語 |
Benzoic acid, 2-amino-3,5-dimethyl-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)
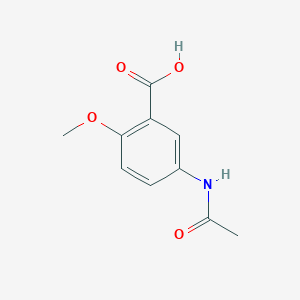

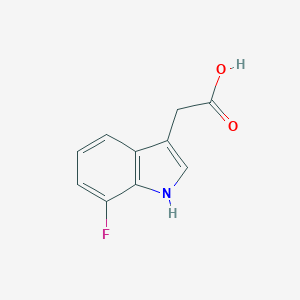
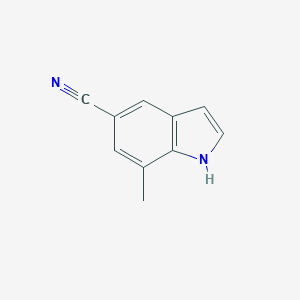
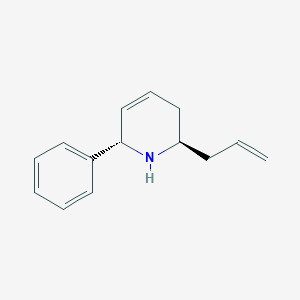
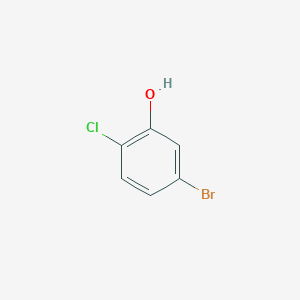
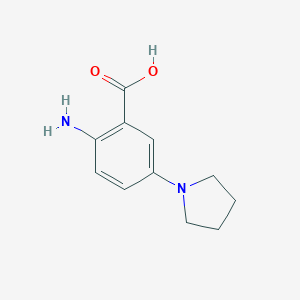
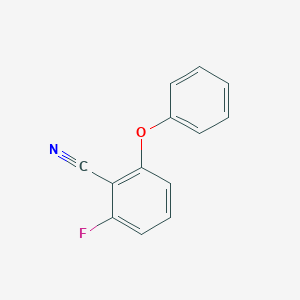
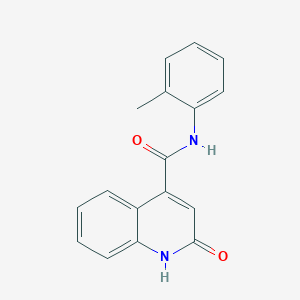
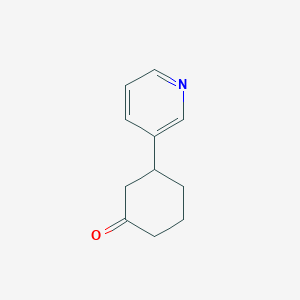
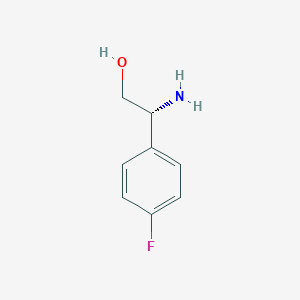
![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)
